molecular formula C17H25BrO B14499626 2-Bromo-1-(4-nonylphenyl)ethan-1-one CAS No. 64068-77-5

2-Bromo-1-(4-nonylphenyl)ethan-1-one

Cat. No.: B14499626
CAS No.: 64068-77-5
M. Wt: 325.3 g/mol
InChI Key: FDEJFZKXQXZGDV-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-nonylphenyl)ethan-1-one is an organic compound characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a nonyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-nonylphenyl)ethan-1-one typically involves the bromination of 1-(4-nonylphenyl)ethan-1-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of azides, thiocyanates, or other substituted products.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(4-nonylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-nonylphenyl)ethan-1-one involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ethanone group can participate in various chemical transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

  • 2-Bromo-1-phenylethanone
  • 2-Bromo-1-(4-methylphenyl)ethanone
  • 2-Bromo-1-(4-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-nitrophenyl)ethanone

Comparison: 2-Bromo-1-(4-nonylphenyl)ethan-1-one is unique due to the presence of the nonyl group, which imparts distinct physical and chemical properties compared to its analogs. The nonyl group increases the hydrophobicity and molecular weight of the compound, potentially affecting its solubility and reactivity. This makes it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

64068-77-5

Molecular Formula

C17H25BrO

Molecular Weight

325.3 g/mol

IUPAC Name

2-bromo-1-(4-nonylphenyl)ethanone

InChI

InChI=1S/C17H25BrO/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)17(19)14-18/h10-13H,2-9,14H2,1H3

InChI Key

FDEJFZKXQXZGDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)CBr

Origin of Product

United States

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